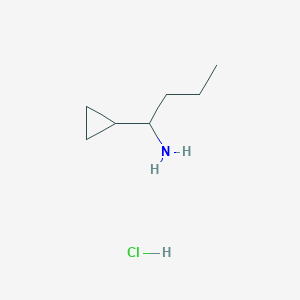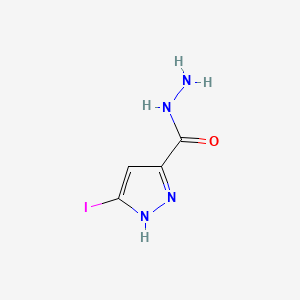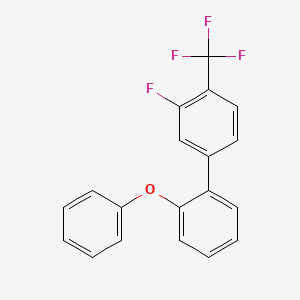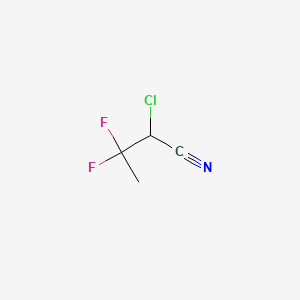
Tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a fluorine atom attached to the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in the formation of partially or fully saturated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like alkanes or cycloalkanes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Imaging Agents: Fluorinated compounds are often used in imaging techniques such as positron emission tomography (PET) due to their ability to interact with biological systems.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Electronics: Its incorporation into electronic materials can enhance the performance of devices like organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, while the ethynyl group can facilitate interactions with hydrophobic pockets in proteins.
類似化合物との比較
Tert-butyl 2-ethynylpyridine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-ethynyl-5-fluoropyridine-4-carboxylate: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Tert-butyl 5-fluoropyridine-4-carboxylate:
Uniqueness: Tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate is unique due to the combination of the tert-butyl ester, ethynyl, and fluorine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
tert-butyl 2-ethynyl-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C12H12FNO2/c1-5-8-6-9(10(13)7-14-8)11(15)16-12(2,3)4/h1,6-7H,2-4H3 |
InChIキー |
AHXNHIWFQDRSOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=NC(=C1)C#C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)

![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)



![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
